Cas no 1421469-27-3 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide)

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide
- F6200-3736
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzenesulfonamide
- 1421469-27-3
- AKOS024538321
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- Inchi: 1S/C19H23NO4S/c1-14-12-17(24-2)10-11-18(14)25(22,23)20-13-19(21,16-8-9-16)15-6-4-3-5-7-15/h3-7,10-12,16,20-21H,8-9,13H2,1-2H3
- InChI Key: DLIBIVKXQVQAHK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)OC)(NCC(C1C=CC=CC=1)(C1CC1)O)(=O)=O
Computed Properties
- Exact Mass: 361.13477939g/mol
- Monoisotopic Mass: 361.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84Ų
- XLogP3: 2.6
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-3736-10μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-30mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-1mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-10mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-25mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-2μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-3mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-20μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-4mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6200-3736-50mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide |
1421469-27-3 | 50mg |
$160.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide
Recent Advances in the Study of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide (CAS: 1421469-27-3)
The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide (CAS: 1421469-27-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative exhibits unique structural features, including a cyclopropyl group and a hydroxy-phenylethyl moiety, which contribute to its biological activity. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key areas of research has been the compound's interaction with specific biological targets. Preliminary in vitro studies have demonstrated that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide exhibits inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential utility in the treatment of inflammatory diseases. Additionally, molecular docking studies have provided insights into the binding affinity and specificity of this compound, highlighting its selectivity for particular protein targets.
Further investigations into the pharmacokinetic profile of this compound have revealed promising results. Studies conducted in animal models have shown favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. The metabolic stability of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide has also been assessed, indicating that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with minimal formation of reactive metabolites.
Recent advancements in synthetic chemistry have enabled the development of more efficient routes for the preparation of this compound. Novel synthetic strategies have been reported, including the use of asymmetric catalysis to achieve high enantiomeric purity. These improvements in synthesis not only enhance the scalability of production but also facilitate the exploration of structural analogs for structure-activity relationship (SAR) studies.
In conclusion, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide represents a promising candidate for further drug development. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, make it a valuable subject of ongoing research. Future studies should focus on optimizing its therapeutic efficacy and safety profile, as well as exploring its potential applications in other disease areas.
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